molecular formula C11H12ClN3O2 B2446795 1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol CAS No. 2380067-64-9

1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol

Cat. No.: B2446795
CAS No.: 2380067-64-9
M. Wt: 253.69
InChI Key: URAGIUJDTFFMJO-UHFFFAOYSA-N
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Description

1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an amino group, as well as a furan ring attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyrimidine-2-amine and 2-furan-2-ylpropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts may include acids or bases to promote the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A related compound with a similar pyrimidine ring structure but lacking the amino and furan substituents.

    2-Amino-5-chloropyrimidine: Similar to the target compound but without the furan ring and propanol moiety.

Uniqueness

1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol is unique due to its combination of a chloropyrimidine ring with an amino group and a furan ring attached to a propanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-[(5-chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-11(16,9-3-2-4-17-9)7-15-10-13-5-8(12)6-14-10/h2-6,16H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAGIUJDTFFMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=C(C=N1)Cl)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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